

# LAS191954: A Comparative Analysis of Cross-Reactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS191954 |           |
| Cat. No.:            | B608471   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) inhibitor, **LAS191954**, and its cross-reactivity with other Class I PI3K isoforms. The following data and experimental protocols are derived from published research to facilitate an informed assessment of **LAS191954**'s selectivity profile.

## **Performance Overview: Isoform Selectivity**

**LAS191954** is a potent and selective, orally active inhibitor of PI3K $\delta$ , with a reported half-maximal inhibitory concentration (IC50) of 2.6 nM.[1][2][3] Its selectivity has been evaluated against the other Class I PI3K isoforms: PI3K $\alpha$ , PI3K $\beta$ , and PI3K $\gamma$ . The inhibitory activity of **LAS191954** against these isoforms is summarized in the table below, showcasing its preferential activity towards PI3K $\delta$ .

## **Quantitative Data Summary**

The following table presents the IC50 values of **LAS191954** against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency.



| PI3K Isoform | IC50 (nM) | Selectivity Fold (vs. Pl3Kδ) |
|--------------|-----------|------------------------------|
| ΡΙ3Κδ        | 2.6       | 1                            |
| РІЗКу        | 72        | ~28-fold                     |
| РІЗКβ        | 94        | ~36-fold                     |
| ΡΙ3Κα        | 8200      | ~3154-fold                   |

Data sourced from Erra et al., ACS Medicinal Chemistry Letters, 2017.[4]

As the data indicates, **LAS191954** demonstrates the highest potency against PI3K $\delta$ . The selectivity is most pronounced when compared to PI3K $\alpha$ , with over a 3000-fold difference in inhibitory concentration.[4] The compound shows moderate selectivity against PI3K $\gamma$  and PI3K $\gamma$ .[4]

## **Experimental Protocols**

The determination of the enzymatic potency of **LAS191954** against the four Class I PI3K recombinant human isoforms was conducted using a Homogeneous Time Resolved Fluorescence (HTRF) assay.[4]

Protocol: PI3K HTRF Enzyme Assay

- Enzyme and Compound Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) were used. LAS191954 was prepared in a dilution series.
- Pre-incubation: The PI3K enzymes were pre-incubated with LAS191954 for 30 minutes. This
  step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated.
- Reaction Initiation: The enzymatic reaction was started by the addition of the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP at a concentration equal to their respective Michaelis-Menten constants (Km).
- Reaction Detection: The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) was detected using an HTRF assay kit. This typically involves the use of a biotinylated-PIP3



tracer and a europium-labeled anti-GST antibody that binds to the GST-tagged enzyme, along with a streptavidin-XL665 acceptor. The proximity of the donor (europium) and acceptor (XL665) due to binding interactions results in a FRET signal that is inversely proportional to the amount of PIP3 produced.

 Data Analysis: The HTRF signal was measured, and the IC50 values were calculated from the dose-response curves.

## **Signaling Pathway Visualization**

The diagram below illustrates the central role of Class I PI3Ks in the signaling cascade, leading to the phosphorylation of Akt and subsequent downstream cellular responses.





Click to download full resolution via product page

Caption: Class I PI3K Signaling Pathway.



This guide provides a concise overview of **LAS191954**'s cross-reactivity profile. For a more indepth understanding, consulting the primary literature is recommended.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. LAS191954 | PI3K | TargetMol [targetmol.com]
- 3. LAS191954 | CymitQuimica [cymitquimica.com]
- 4. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LAS191954: A Comparative Analysis of Cross-Reactivity with PI3K Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608471#cross-reactivity-of-las191954-with-other-pi3k-isoforms]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com